molecular formula CH2N5NaS B15287453 Sodium 1-amino-1h-tetrazole-5-thiolate

Sodium 1-amino-1h-tetrazole-5-thiolate

Cat. No.: B15287453
M. Wt: 139.12 g/mol
InChI Key: LGDCRGLVJPRBRL-UHFFFAOYSA-M
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Description

Sodium 1-amino-1h-tetrazole-5-thiolate is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-amino-1h-tetrazole-5-thiolate typically involves the reaction of methyldithiocarbazate with sodium azide in a mixture of ethanol and water. The reaction mixture is boiled for an extended period to ensure complete conversion . Another method involves the reaction of 1-amino-1h-tetrazole-5-thiol with α-bromocinnamaldehyde, leading to the formation of 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-amino-1h-tetrazole-5-thiolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the tetrazole ring and the thiolate group, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenated compounds. For example, the reaction with α-bromocinnamaldehyde leads to the formation of 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with α-bromocinnamaldehyde produces 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .

Comparison with Similar Compounds

Sodium 1-amino-1h-tetrazole-5-thiolate can be compared with other similar compounds, such as 1-phenyl-1h-tetrazole-5-thiol sodium salt and 5-(5-amino-2h-1,2,3-triazol-4-yl)-1h-tetrazole These compounds share the tetrazole ring structure but differ in their substituents and specific chemical properties

Conclusion

This compound is a compound with significant potential in various scientific research fields. Its unique chemical properties, including its reactivity and biological activities, make it a valuable compound for further investigation and application.

Properties

Molecular Formula

CH2N5NaS

Molecular Weight

139.12 g/mol

IUPAC Name

sodium;1-aminotetrazole-5-thiolate

InChI

InChI=1S/CH3N5S.Na/c2-6-1(7)3-4-5-6;/h2H2,(H,3,5,7);/q;+1/p-1

InChI Key

LGDCRGLVJPRBRL-UHFFFAOYSA-M

Canonical SMILES

C1(=NN=NN1N)[S-].[Na+]

Origin of Product

United States

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